molecular formula C16H16N2O2 B2480722 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone CAS No. 303146-39-6

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Cat. No.: B2480722
CAS No.: 303146-39-6
M. Wt: 268.316
InChI Key: GSFQNSUNDBRDLQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyridazinones : A study explored the synthesis of new pyridazinones, including compounds similar to 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. This research involved various chemical reactions and resulted in derivatives with different properties (Abdel Ghani, 1991).
  • Large Scale Synthesis : A large-scale synthesis method for related pyridazinone derivatives has been developed, demonstrating the compound's manufacturability at scale (Bryant et al., 1995).

Biological Activities and Applications

  • Analgesic and Anti-inflammatory Agents : Some pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting potential medicinal applications of related compounds (Gökçe et al., 2005).
  • Antinociceptive Activity : Research on specific pyridazinone derivatives has revealed significant antinociceptive (pain-relieving) effects, which could indicate a role in pain management (Doğruer et al., 2000).

Chemical Properties and Reactivity

  • Vasorelaxant and Antiplatelet Activities : Certain pyridazinone derivatives show vasorelaxant and antiplatelet properties, which could be relevant in cardiovascular research (Costas et al., 2010).
  • Solubility and Thermodynamics : The solubility and thermodynamic behavior of pyridazinone derivatives in various solvents have been studied, which is crucial for drug formulation (Shakeel et al., 2017).

Potential Therapeutic Applications

  • Anti-Inflammatory and Analgesic Agents : Synthesis of new pyridazinone derivatives has been pursued for potential anti-inflammatory and analgesic applications, with some showing promising results (Sharma & Bansal, 2016).

Properties

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-12-18-16(19)11-8-14(17-18)7-4-13-5-9-15(20-2)10-6-13/h3-11H,1,12H2,2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFQNSUNDBRDLQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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